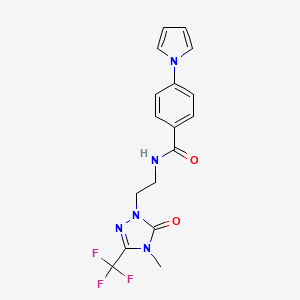

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest due to its unique structural components and potential applications in various fields such as chemistry, biology, and medicine. Its multifaceted nature makes it a valuable subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: : This step involves the cyclization of a suitable hydrazide with an aldehyde or ketone in the presence of an acidic catalyst.

Introduction of the Trifluoromethyl Group: : This is achieved through electrophilic or nucleophilic trifluoromethylation reactions.

Formation of the Pyrrole Group: : Pyrrole formation is typically carried out via a Paal-Knorr synthesis.

Amide Bond Formation: : This step involves coupling the pyrrole derivative with a suitable benzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of these synthetic routes to improve yield, reduce reaction time, and ensure scalability. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : The compound may undergo oxidation reactions at the methyl group of the triazole ring.

Reduction: : Reduction reactions could target the carbonyl group in the triazole ring.

Substitution: : Substitution reactions might occur at the trifluoromethyl group or the pyrrole ring.

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: : Nucleophilic substitution with reagents like alkyl halides.

Major Products: The reactions typically yield derivatives of the original compound with modified functional groups, potentially enhancing or altering its biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound belongs to a class of triazole derivatives known for their diverse biological activities, including antifungal and antibacterial properties. Triazoles are particularly significant in drug development as they can effectively interact with various biological targets. Research indicates that compounds containing triazole rings can exhibit potent antimicrobial effects against a range of pathogens .

Cancer Research

Recent studies have highlighted the potential of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide in cancer treatment. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through specific molecular pathways . The mechanism of action typically involves the modulation of signaling pathways critical for cell proliferation and survival.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Studies on similar triazole derivatives have demonstrated their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This application is particularly relevant in the context of chronic inflammatory diseases.

Agricultural Applications

Fungicides and Herbicides

Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may exhibit similar properties, making it a candidate for developing new agricultural chemicals aimed at protecting crops from fungal infections . Additionally, its structural characteristics may provide herbicidal activity, contributing to crop management strategies.

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing triazole derivatives is ongoing, with promising results indicating improved performance characteristics .

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of pathogen growth |

| Cancer treatment | Induction of apoptosis; modulation of signaling pathways | |

| Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines | |

| Agriculture | Fungicides | Inhibition of fungal growth |

| Herbicides | Potential herbicidal activity | |

| Materials Science | Polymer synthesis | Enhancement of thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized various triazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis Induction

Another study focused on the anticancer properties of triazole derivatives. The researchers found that specific modifications to the triazole ring enhanced the compounds' ability to induce apoptosis in cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents based on similar frameworks to this compound .

Mecanismo De Acción

The exact mechanism of action of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide largely depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and triazole groups could enhance binding affinity to certain molecular targets, while the pyrrole ring might contribute to its overall stability and bioavailability.

Comparación Con Compuestos Similares

Compared to other compounds with similar structural motifs, such as N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-indol-1-yl)benzamide or N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-imidazol-1-yl)benzamide, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to the distinct electronic properties imparted by the trifluoromethyl group, which can influence its reactivity and binding interactions.

List of Similar Compounds

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-indol-1-yl)benzamide

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-imidazol-1-yl)benzamide

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyridin-1-yl)benzamide

This compound is a fascinating compound with diverse potential applications across multiple scientific disciplines. Its synthesis, reactivity, and unique structural features make it a valuable subject of study.

Actividad Biológica

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole moiety, a pyrrole ring, and a benzamide functional group. Its molecular formula is C16H17F3N4O with a molecular weight of approximately 382.29 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of the triazole ring is thought to contribute to this activity by interfering with microbial cell wall synthesis and function .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against cervical and bladder cancer cells, demonstrating IC50 values in the micromolar range (2.38–3.77 μM), indicating potent anticancer activity .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. The triazole moiety may also play a role in disrupting fungal cell membranes, enhancing its antifungal properties .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Thiazole ring | Antimicrobial |

| 5-Methylthiazole | Simple thiazole derivative | Anticancer |

| Benzotriazole | Benzene and triazole rings | Antifungal and antibacterial |

The combination of triazole and pyrrole functionalities in this compound enhances its biological activity compared to simpler derivatives .

Case Study 1: Antimicrobial Efficacy

A study conducted by Pagliero et al. assessed the antimicrobial efficacy of various triazole derivatives against Xanthomonas campestris. N-(2-(4-methyl-5-oxo...) demonstrated superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation published in MDPI, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis effectively in treated cells, highlighting its potential for cancer therapy development .

Propiedades

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O2/c1-23-15(17(18,19)20)22-25(16(23)27)11-8-21-14(26)12-4-6-13(7-5-12)24-9-2-3-10-24/h2-7,9-10H,8,11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJWGXSLELCIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.